2,3-Bis-bromomethyl-1,4-difluorobenzene
Description
2,3-Bis-bromomethyl-1,4-difluorobenzene (C₈H₆Br₂F₂) is a halogenated aromatic compound featuring two bromomethyl (-CH₂Br) groups at positions 2 and 3 and fluorine atoms at positions 1 and 3. This structure confers unique reactivity, particularly in nucleophilic substitution and cross-coupling reactions, making it valuable in organic synthesis, polymer chemistry, and materials science.
Properties
Molecular Formula |
C8H6Br2F2 |
|---|---|
Molecular Weight |
299.94 g/mol |
IUPAC Name |
2,3-bis(bromomethyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C8H6Br2F2/c9-3-5-6(4-10)8(12)2-1-7(5)11/h1-2H,3-4H2 |
InChI Key |
LLDRGWSZEFZZEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CBr)CBr)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Electronic Effects
- Bromomethyl vs. Bromine Substituents : The bromomethyl groups in this compound enhance its electrophilicity compared to 2,3-Dibromo-1,4-difluorobenzene. The -CH₂Br groups act as better leaving groups, facilitating nucleophilic substitution (e.g., Suzuki coupling) .
- Fluorine Positioning : Fluorine atoms at positions 1 and 4 exert strong electron-withdrawing effects, stabilizing the aromatic ring and directing further substitutions to meta/para positions. This contrasts with 1,5-Dibromo-2,4-difluorobenzene, where fluorine at 2 and 4 positions creates distinct electronic environments .
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